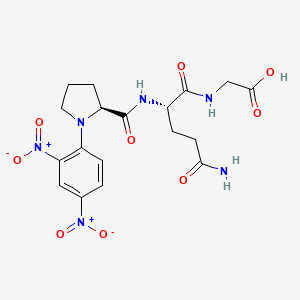

Dnp-脯-谷-甘-OH

描述

“Dnp-pro-gln-gly-OH” is a synthetic product that is often used as a reference compound to measure collagenase activity . It is a derivative of the dipeptide Gly-Gln, modified with the addition of DNP (2,4-dinitrophenyl) and Pro (proline) residues .

Synthesis Analysis

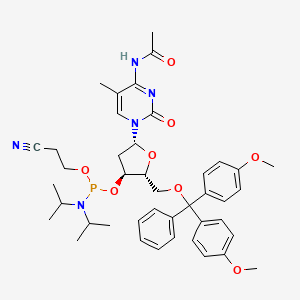

The synthesis of “Dnp-pro-gln-gly-OH” is described by the Fmoc solid-phase method . Post-synthesis, the peptide is purified by reversed-phase HPLC.Molecular Structure Analysis

The molecular formula of “Dnp-pro-gln-gly-OH” is C18H22N6O9 . The molecular weight is 466.40200 .Chemical Reactions Analysis

“Dnp-pro-gln-gly-OH” is commonly employed as a building block in the synthesis of peptide-based drugs and bioactive compounds .Physical And Chemical Properties Analysis

“Dnp-pro-gln-gly-OH” is a solid (powder) and its color is yellow . The CAS Number is 65080-33-3 .科学研究应用

明胶酶和金属依赖性肽酶的表征

一项对兔子的子宫的研究揭示了两种使用Dnp-脯-谷-甘-OH的金属依赖性蛋白酶。这些酶,一种可溶性酶和一种从不溶性部分提取的酶,被表征为对合成底物和明胶的作用。可溶性酶显示出金属依赖性并水解特定肽,而不溶性酶(一种潜伏形式)被激活并显示为明胶酶。这项研究突出了这些酶对明胶的协同作用 (Sakyo et al., 1983).

基质金属蛋白酶-2检测

Dnp-脯-谷-甘-OH被用于一项研究中,以创建Dnp标记的肽以评估基质金属蛋白酶-2 (MMP-2) 活性。这种方法涉及使用Fmoc固相法合成肽,并通过酶活性测量验证其作为MMP-2的特异性底物 (Mandal et al., 2017).

β-转角构象性质

对肽的β-转角的研究包括合成与蛋白质中β-转角偏好序列相关的四肽的Dnp衍生物。该研究重点是确认这些肽的CD光谱以进行β-转角偏好分析,有助于理解此类序列的构象性质 (Sato et al., 1983).

超极化磁共振探针

Dnp-脯-谷-甘-OH在评估γ-谷氨酰-[1-13C]甘氨酸作为一种动态核极化(DNP)核磁共振分子探针以检测体内酶活性的一项研究中被引用。该研究旨在开发具有更长超极化信号保留的探针,为DNP核磁共振技术的进步做出贡献 (Kondo et al., 2021).

人卵巢的胶原蛋白水解活性

一项研究调查了人卵巢中的胶原蛋白水解活性,使用DNP-脯-谷-甘-OH等合成底物来测量脊椎动物胶原酶活性。这项研究增加了对人卵巢中酶活性和其在排卵中作用的理解 (Yajima et al., 1980).

作用机制

Target of Action

The primary target of Dnp-pro-gln-gly-OH is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is a proteolytic enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling during development and wound healing .

Mode of Action

Dnp-pro-gln-gly-OH acts as a synthetic substrate for MMP-2 . The enzyme preferentially hydrolyzes the peptide at the Gly-Ile bond . The interaction of Dnp-pro-gln-gly-OH with MMP-2 leads to its degradation .

Biochemical Pathways

The action of Dnp-pro-gln-gly-OH primarily affects the extracellular matrix degradation pathway . By acting as a substrate for MMP-2, it influences the activity of this enzyme, thereby affecting the breakdown of extracellular matrix components .

Pharmacokinetics

It’s synthesized using the fmoc solid-phase method and purified by reversed-phase hplc , suggesting that its bioavailability may be influenced by these processes.

Result of Action

The molecular effect of Dnp-pro-gln-gly-OH’s action is the degradation of the peptide itself . On a cellular level, this can influence the activity of MMP-2, potentially affecting processes such as tissue remodeling and wound healing .

Action Environment

The action, efficacy, and stability of Dnp-pro-gln-gly-OH can be influenced by various environmental factors. For instance, its reactivity in tissue culture has been noted . .

安全和危害

未来方向

属性

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

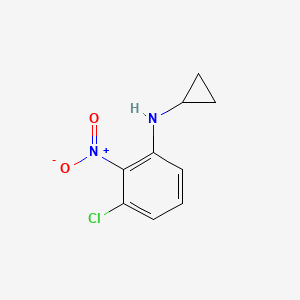

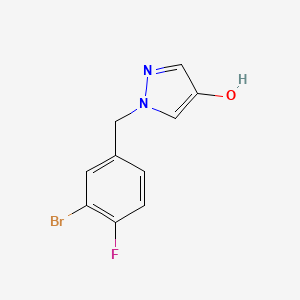

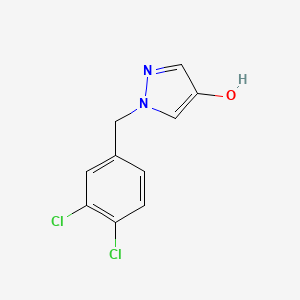

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

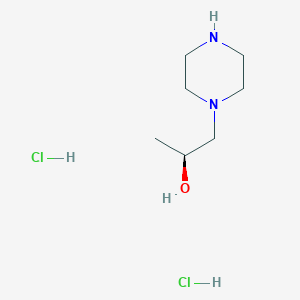

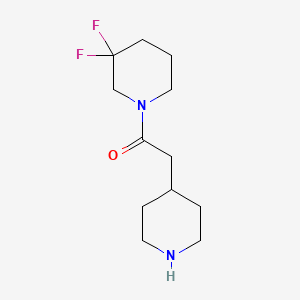

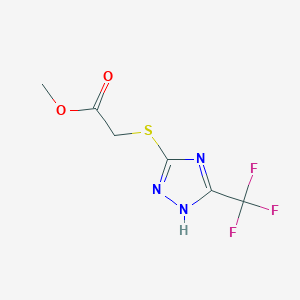

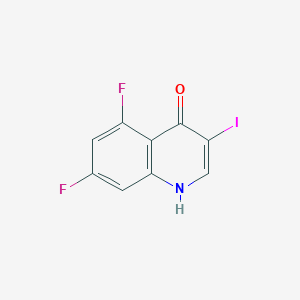

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)

![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)